methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate

Description

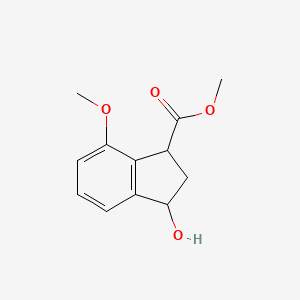

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a substituted indanone derivative featuring a hydroxyl group at position 3, a methoxy group at position 7, and a methyl ester at position 1.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate |

InChI |

InChI=1S/C12H14O4/c1-15-10-5-3-4-7-9(13)6-8(11(7)10)12(14)16-2/h3-5,8-9,13H,6H2,1-2H3 |

InChI Key |

HHKLCWHLOYYTBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(CC2O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally starts from 5-methoxy-1-indanone or related indanone derivatives, which are oxidized or functionalized to introduce the hydroxy and carboxylate groups. The key intermediates include:

- 5-methoxy-1-indanone

- 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid (via cyanohydrin formation)

- Methyl ester derivatives formed by esterification of the carboxylic acid

Stepwise Preparation Process

Step 1: Formation of Cyanohydrin Intermediate

- 5-methoxy-1-indanone is reacted with trimethylsilylcyanide in the presence of a Lewis acid catalyst such as boron trifluoride etherate, zinc iodide, or aluminum trichloride.

- The reaction temperature is maintained between 70°C and 120°C to optimize yield.

- The cyanohydrin intermediate is isolated by extraction and washing steps, with organic solvents like toluene and aqueous sodium chloride solutions used for purification.

Step 2: Conversion to 2,3-Dihydro-5-methoxy-1H-inden-1-carboxylic Acid

- The cyanohydrin is hydrolyzed under acidic conditions using stannous chloride in concentrated hydrochloric acid and glacial acetic acid at 80–110°C.

- This step converts the cyanohydrin to the corresponding carboxylic acid.

- The product is purified by phase extraction and washing.

Step 3: Demethylation and Esterification

- Demethylation of the methoxy group to hydroxy can be performed using hydrobromic acid at elevated temperatures (130°C to boiling point).

- The hydroxy acid is then esterified with methanol in the presence of a strong acid catalyst such as p-toluenesulfonic acid.

- Esterification is conducted at reflux to yield methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate.

Step 4: Final Purification

- The methyl ester is purified by standard chromatographic techniques such as silica gel column chromatography using hexane/ethyl acetate mixtures.

- Thin-layer chromatography and NMR spectroscopy confirm the purity and structure.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyanohydrin formation | Trimethylsilylcyanide, Lewis acid (BF3·OEt2, ZnI2) | 70–120°C, toluene solvent |

| Hydrolysis to carboxylic acid | Stannous chloride, HCl, glacial acetic acid | 80–110°C, acidic medium |

| Demethylation | Hydrobromic acid | 130°C to reflux |

| Esterification | Methanol, p-toluenesulfonic acid | Reflux, acid-catalyzed |

| Purification | Silica gel chromatography | Hexane/ethyl acetate eluent |

Alternative and Improved Synthetic Strategies

An improved synthetic route reported for related indene derivatives involves:

- Direct esterification of the hydroxy acid intermediate with methanol using Blanchfield’s method, which enhances yield and purity.

- Use of milder fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) instead of harsher reagents to prevent decomposition during functional group transformations.

- Avoidance of exotic or complicated reagents, making the process more practical for scale-up.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton NMR confirms the presence of hydroxy and methoxy groups, as well as the dihydroindene protons.

- Carbon-13 NMR supports the assignment of the carboxylate carbon and aromatic carbons.

- Thin-layer chromatography (TLC) with silica gel shows a major spot corresponding to the target compound with minimal impurities.

- Reported yields for the esterification step are typically around 70–80%.

- Overall yields from starting indanone to the final methyl ester can reach up to 79% in optimized protocols.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyanohydrin formation | 5-methoxy-1-indanone | Trimethylsilylcyanide, BF3·OEt2, 70–120°C | 5-methoxy-1-indanone cyanohydrin | 75–80 |

| 2 | Hydrolysis | Cyanohydrin intermediate | SnCl2, HCl, AcOH, 80–110°C | 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid | 80–85 |

| 3 | Demethylation | Methoxy acid | Hydrobromic acid, 130°C+ | 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid | 70–75 |

| 4 | Esterification | Hydroxy acid | Methanol, p-TsOH, reflux | This compound | 73–79 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Hydroxyl vs.

Methoxy Substitution : The 7-OCH3 group in the target compound is shared with Compound 4, which exhibits pharmacological relevance as an intermediate. Methoxy groups often improve metabolic stability compared to hydroxyl groups .

Anti-Inflammatory Activity : The prenylated analog (C16H18O5) demonstrates significant anti-inflammatory effects, suggesting that bulky substituents (e.g., prenyl) at position 2 may enhance bioactivity .

Key Observations:

- The target compound’s synthesis may require regioselective hydroxylation and methoxylation, which could be challenging compared to the straightforward alkylation used for Compound 12 .

- Deprotection strategies (e.g., TFA for Boc removal in Compound 4) are critical for retaining functional group integrity .

Table 3: Bioactivity Comparison

Biological Activity

Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14O4

- CAS Number : 1341761

The compound features a methoxy group and a hydroxyl group, which are believed to play crucial roles in its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : Indene derivatives serve as the base for synthesis.

- Methoxylation : The introduction of the methoxy group is achieved through reactions with methanol in the presence of acid catalysts.

- Hydroxylation : Hydroxylation can be performed using various reagents that introduce the hydroxyl group at the 3-position.

- Carboxylation : The carboxylic acid moiety is introduced via carboxylation reactions under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation, suggesting its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Case Study: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of this compound on prostate cancer cells. The compound was found to activate p53 pathways, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.